

# (3R)-3,5-Dimethylmorpholine: The Conformational Architect in Precision Medicine

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## Compound of Interest

Compound Name: (3R)-3,5-Dimethylmorpholine

Cat. No.: B13321966

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## Executive Summary: The Stereochemical Advantage

**(3R)-3,5-Dimethylmorpholine** is not merely a structural building block; it is a conformational control element used to enhance the selectivity and metabolic stability of small-molecule inhibitors. Historically, morpholine rings were used to improve solubility (lowering logP). However, the introduction of methyl groups at the 3- and 5-positions creates a "stereochemical lock," restricting the ring's flexibility and orienting the nitrogen lone pair for precise hydrogen bonding.

This scaffold is pivotal in the development of EZH2 inhibitors (e.g., Tazemetostat) and next-generation PI3K/mTOR inhibitors (e.g., PQR620), where the (3R) configuration discriminates between homologous kinase pockets.

## Chemical Identity & Stereochemical Landscape

The term "3,5-dimethylmorpholine" encompasses multiple stereoisomers with vastly different properties. Understanding the specific geometry of the (3R) variants is critical for synthetic planning.

Isomer	Configuration	Symmetry	Chirality	Key Feature
Cis-3,5	(3R,5S)	Plane	Achiral (Meso)	Thermodynamically preferred (diequatorial).
Trans-3,5	(3R,5R)	Axis	Chiral	The "High-Value" Scaffold. Forces one methyl axial if chair flips, locking conformation.
Trans-3,5	(3S,5S)	Axis	Chiral	Enantiomer of the above.

Technical Note: The prompt's designation **(3R)-3,5-dimethylmorpholine** typically refers to the (3R,5R)-trans isomer in asymmetric synthesis contexts, as the meso form is simply denoted as cis. The (3R,5R) isomer is particularly valued because its

symmetry eliminates the formation of diastereomeric mixtures during coupling, provided the reaction does not racemize the centers.

## Discovery & History: From Solvent to Selectivity Filter

### The "Methyl Effect" Era (1990s - 2000s)

The discovery of **(3R)-3,5-dimethylmorpholine**'s utility emerged from the "Magic Methyl" effect studies in the late 1990s. Medicinal chemists found that adding methyl groups to saturated heterocycles could:

- Reduce Planarity: Increasing character to improve solubility.
- Block Metabolism: Sterically hindering cytochrome P450 oxidation at the -carbon.

## The Kinase Selectivity Breakthrough (2010s)

The definitive historical pivot occurred during the optimization of PI3K/mTOR inhibitors. Early morpholine-based inhibitors (like molecular probes derived from PI-103) suffered from poor isoform selectivity.

- The Experiment: Researchers at companies like AstraZeneca and PIQUR Therapeutics substituted the unsubstituted morpholine with (3R,5R)-3,5-dimethylmorpholine.
- The Result: The steric bulk of the (3R)-methyl group clashed with the "roof" of the ATP-binding pocket in PI3K

, while the larger mTOR pocket accommodated it. This transformed a "dirty" pan-inhibitor into a selective therapeutic candidate.

## The Epigenetic Application (Tazemetostat)

In the development of Tazemetostat (E7438), an EZH2 inhibitor, the 3,5-dimethylmorpholine moiety was selected to optimize oral bioavailability and pharmacokinetic (PK) duration. The scaffold prevents rapid oxidative clearance, allowing for twice-daily dosing in epithelioid sarcoma patients.

## Technical Deep Dive: Mechanism of Action

Why does the (3R)-methyl group matter?

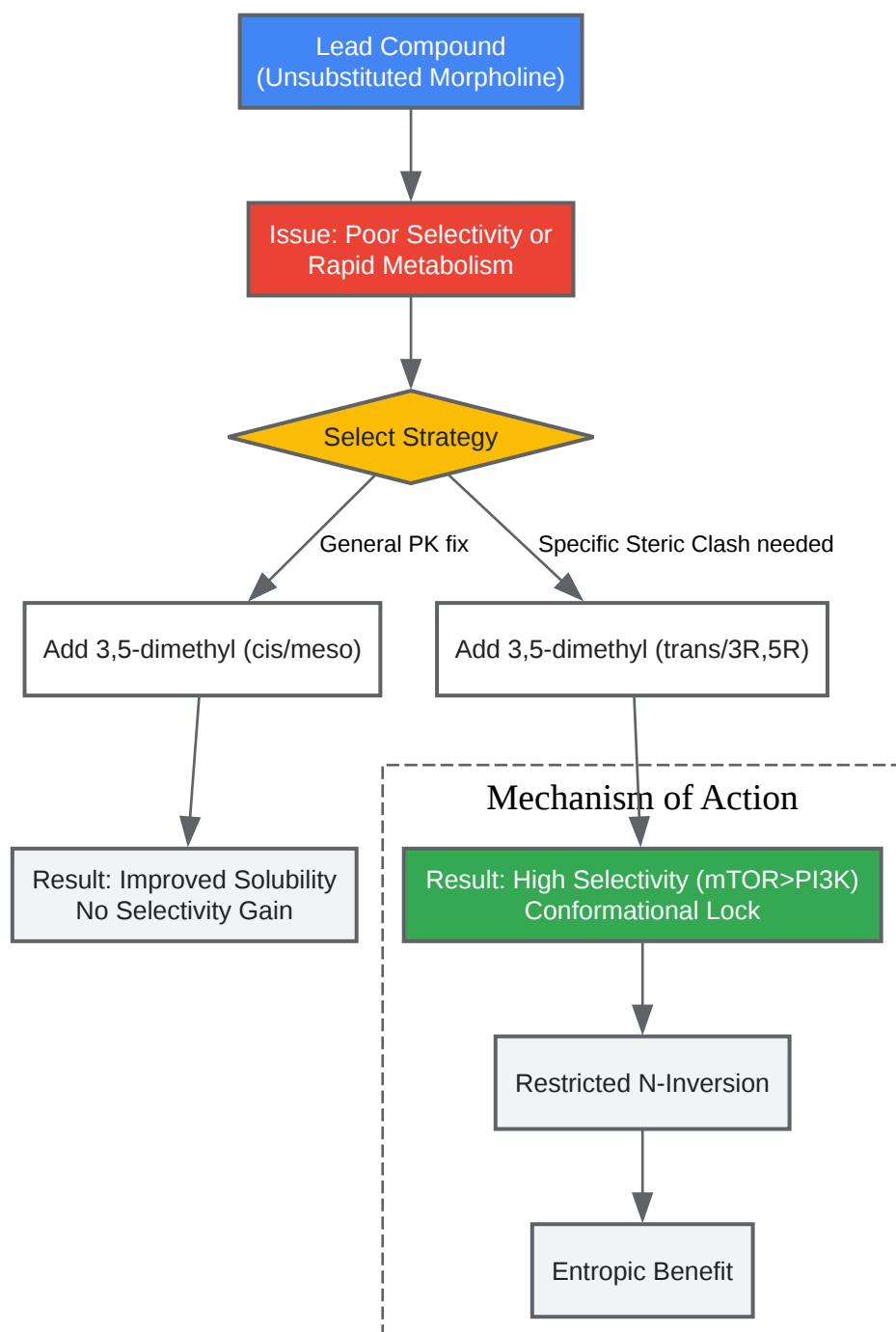
### Conformational Locking

In an unsubstituted morpholine, the ring flips rapidly between two chair conformers. In (3R,5R)-3,5-dimethylmorpholine:

- To keep both methyl groups equatorial (low energy), the ring is locked into a single chair conformation.
- This "pre-organizes" the molecule, reducing the entropic penalty upon binding to the protein target.

## The Vector Diagram

The following graph illustrates the decision logic used when selecting this scaffold during Lead Optimization.



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Figure 1: Decision logic for incorporating **(3R)-3,5-dimethylmorpholine** in drug design.

## Experimental Protocols

# Synthesis of (3R,5R)-3,5-Dimethylmorpholine Hydrochloride

This protocol describes the enantioselective synthesis starting from chiral pool materials (L-Alanine derivative), ensuring high optical purity.

Reagents:

- (S)-2-aminopropan-1-ol (derived from L-Alanine)
- (S)-2-chloropropanoyl chloride
- Lithium Aluminum Hydride (LAH)
- Triethylamine ( )

Workflow:

- Amide Coupling:
  - Dissolve (S)-2-aminopropan-1-ol (1.0 eq) in DCM at 0°C.
  - Add (2.2 eq) followed by dropwise addition of (S)-2-chloropropanoyl chloride (1.1 eq).
  - Mechanism: Nucleophilic attack of the amine on the acyl chloride forms the amide bond.
  - Result: Formation of the acyclic chloro-amide intermediate.
- Cyclization (Base-Induced):
  - Treat the intermediate with Potassium tert-butoxide ( ) in THF.

- Mechanism: Intramolecular

reaction where the alkoxide displaces the alkyl chloride. This inversion at the chiral center (if acting on the secondary carbon) or retention (if acting on primary) determines final stereochemistry.

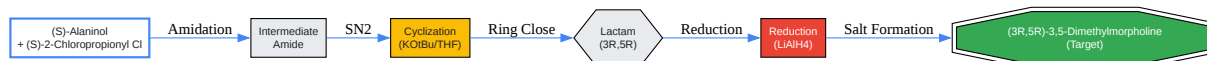
- Target: Formation of (3R,5R)-3,5-dimethylmorpholin-2-one (lactam).
- Reduction:
  - Add the lactam slowly to a suspension of LAH (2.5 eq) in dry THF under Argon. Reflux for 4 hours.
  - Safety: Quench carefully with Fieser method ( , 15% , ).
  - Purification: Isolate the amine as the hydrochloride salt using HCl in dioxane.

Validation:

- Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA 90:10).
- NMR:

NMR should show a simplified spectrum due to symmetry (equivalent methyl signals).

## Synthesis Diagram



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Figure 2: Synthetic route to the (3R,5R) isomer from chiral pool precursors.

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